molecular formula C17H22N2O3 B153325 tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate CAS No. 333954-86-2

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Cat. No. B153325
M. Wt: 302.37 g/mol
InChI Key: ODHVBWQNZTWKCV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a chemical compound that belongs to a class of nitrogenous organic compounds. These compounds often serve as intermediates in the synthesis of various biologically active molecules, including pharmaceuticals. The tert-butyl group is commonly used in organic synthesis due to its ability to protect functional groups during chemical reactions and its ease of removal once protection is no longer needed.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Another example is the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, which was synthesized through acylation, sulfonation, and substitution with a total yield of 20.2% .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is often confirmed using spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, as well as single-crystal X-ray diffraction (XRD) . For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by XRD, crystallizing in the monoclinic crystal system with specific unit cell parameters .

Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including condensation, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . They can also participate in coupling reactions, as demonstrated in the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their crystalline structure, molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis. These properties are studied using techniques like DFT calculations, Hirshfeld surface analysis, and vibrational spectroscopy . For instance, the compound tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was analyzed using DFT to optimize its molecular structure and compare it with the crystal structure obtained from XRD .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Summary of Application : “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” is a compound that can be used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .
    • Results or Outcomes : The outcome of using this compound as an intermediate would be the successful synthesis of the desired fentanyl derivative. The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis process and the derivative being produced .
  • Biologically Active Compounds Synthesis

    • Summary of Application : “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods of Application : In this work, compound (1) was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
    • Results or Outcomes : The outcome of using this compound as an intermediate would be the successful synthesis of the desired biologically active compound. The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis process and the compound being produced .
  • PROTAC Development

    • Summary of Application : This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
    • Methods of Application : The compound can be incorporated into a PROTAC molecule, which is designed to bind to a specific target protein and an E3 ubiquitin ligase. This causes the target protein to be tagged for degradation by the cell’s natural proteolysis mechanisms .
    • Results or Outcomes : The use of this compound in PROTACs can lead to the selective degradation of target proteins, which has potential applications in the treatment of various diseases, including cancer .
  • Synthesis of Biologically Active Compounds

    • Summary of Application : “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods of Application : In this work, compound (1) was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
    • Results or Outcomes : The outcome of using this compound as an intermediate would be the successful synthesis of the desired biologically active compound. The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis process and the compound being produced .
  • Chemical Research

    • Summary of Application : This compound is often used in chemical research due to its unique structure and reactivity .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific research being conducted. Typically, this would involve a series of chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome of using this compound in chemical research can vary widely depending on the specific goals of the research. The specific results, including any quantitative data or statistical analyses, would depend on the specific research process .
  • Development of New Synthetic Methods

    • Summary of Application : “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” can be used in the development of new synthetic methods. Its unique structure makes it a valuable tool for exploring new chemical reactions .
    • Methods of Application : The compound can be used as a starting material or intermediate in the development of new synthetic methods. The specific methods of application would depend on the specific synthetic method being developed .
    • Results or Outcomes : The use of this compound in the development of new synthetic methods can lead to the discovery of new chemical reactions and the development of more efficient and effective methods for synthesizing complex molecules .

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” are not mentioned in the search results, related compounds have been used as intermediates in the manufacture of complex molecules, suggesting potential applications in pharmaceutical synthesis .

properties

IUPAC Name

tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHVBWQNZTWKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629835
Record name tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

CAS RN

333954-86-2
Record name 4-[(1-(tert-Butoxycarbonyl)-4-piperidinyl)oxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333954-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-hydroxybenzonitrile and 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate using a method similar to that described for D13.
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Synthesis routes and methods II

Procedure details

Add a solution of N-Boc-4-hydroxypiperidine (3.0 g, 14.9 mmol) in DMF (5 mL) to a suspension of sodium hydride (894 mg, 22.4 mmol) in DMF (17 mL). Stir the reaction mixture while heating at 50° C. for 45 min. Then add a solution of 4-fluoro-benzonitrile (2.16 g, 17.9 mmol) in DMF (5 mL). Stir and heat at 50° C. for 2 h. Let cool to room temperature and quench with water (0.5 mL). Evaporate DMF. Redissolved the resulting residue in EtOAc/hexanes (2/1, 20 mL) and wash with water (3×15 mL). Dry the organic layer over magnesium sulfate, filter and concentrate. Purify by chromatography (EtOAc/hexanes 20% and EtOAc/hexanes 10%) to yield the title compound (2.32 g, 52%).
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3 g
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5 mL
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894 mg
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17 mL
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2.16 g
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5 mL
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Yield
52%

Synthesis routes and methods III

Procedure details

Step-1: To a stirred solution of N—BOC 4-hydroxypiperidine (7.50 g, 0.0373 mol) in dry DMF (50 mL) was added 95% NaH solid (1.12 g, 0.047 mol) in small portions over 5-10 min. After the evolution of gas had subsided, 4-chlorobenzonitrile (5.18 g, 0.0376 mol) was added in one portion, and the mixture heated to 60° C. overnite. The mixture was diluted with tBuOH (about 5 mL) and neutralized to pH 7 using glacial AcOH. The DMF was concentrated in vacuo, and the crude product chromatographed over a 120 g Isco column using 20% DCM/hexanes to DCM as an eluent to get step-1 product, 4-(4-cyanophenoxy)piperidine-1-carboxylic acid tert-butyl ester, as a white solid (10.33 g, 92%): LC Rt=3.40; 1H NMR (300 MHz, CDCl3) δ 1.46 (s, 9H), 1.74-1.80 (m, 2H), 1.89-1.97 (m, 2H), 3.40 (ddd, J=10.3, 7.6, 4.0 Hz, 2H), 3.68 (ddd, J=10.3, 8.7, 4.0 Hz, 2H), 4.55 (septet, J=3.6 Hz, 1H), 6.94 (d, J=9.0 Hz, 2H), 7.58 (d, J=9.0 Hz, 2H).
Quantity
7.5 g
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1.12 g
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50 mL
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5.18 g
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0 (± 1) mol
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5 mL
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Synthesis routes and methods IV

Procedure details

A solution of 4-hydroxy benzonitrile (15 g, 0.126 moles), potassium carbonate (28.89 g, 0.208 moles) and 4-(Toluene-4-sulfonyloxy)piperidine-1-carboxylic acid tert-butyl ester (57.62 g, 0.162 moles) in dimethylformamide (150 mL) was stirred at 100° C. while monitoring the progress of the reaction by thin layer chromatography. After completion of reaction, the reaction mass was quenched on to water (400 mL) and extracted with ethyl acetate (3×300 mL). The resulting ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to obtain the crude residue, which was further purified by flash chromatography using (ethyl acetate:hexane, 1:9) to afford the title compound 21.25 g
Quantity
15 g
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reactant
Reaction Step One
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28.89 g
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reactant
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57.62 g
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reactant
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Quantity
150 mL
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solvent
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Yield
55.8%

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